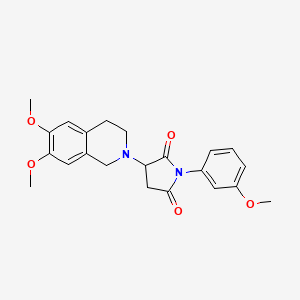

3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione

CAS No.:

Cat. No.: VC15030217

Molecular Formula: C22H24N2O5

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H24N2O5 |

|---|---|

| Molecular Weight | 396.4 g/mol |

| IUPAC Name | 3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione |

| Standard InChI | InChI=1S/C22H24N2O5/c1-27-17-6-4-5-16(11-17)24-21(25)12-18(22(24)26)23-8-7-14-9-19(28-2)20(29-3)10-15(14)13-23/h4-6,9-11,18H,7-8,12-13H2,1-3H3 |

| Standard InChI Key | FMTHVZIRZAICHA-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCC4=CC(=C(C=C4C3)OC)OC |

Introduction

The compound 3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic molecule belonging to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic compounds known for their diverse biological activities, including potential therapeutic applications. This specific compound incorporates a pyrrolidine-2,5-dione backbone, which is linked to a 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety and a 3-methoxyphenyl group. The presence of these functional groups suggests potential biological activities, such as enhanced solubility and reactivity.

Synthesis and Preparation Methods

The synthesis of complex organic molecules like 3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. Common synthetic routes may include:

-

Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler condensation of a suitable phenethylamine with an aldehyde or ketone.

-

Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a strong acid or base.

-

Attachment of the Pyrrolidine-2,5-dione Moiety: This step may involve a condensation reaction between the isoquinoline derivative and a pyrrolidine-2,5-dione precursor.

-

Introduction of the 3-Methoxyphenyl Group: This could be achieved through a coupling reaction, such as a Friedel-Crafts acylation or a Suzuki-Miyaura cross-coupling reaction.

Biological Activities and Potential Applications

Isoquinoline derivatives are known for their diverse biological activities, including potential therapeutic applications. While specific data on 3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione is limited, related compounds have shown promise in areas such as:

-

Antimicrobial Activity: Isoquinoline derivatives have been studied for their antibacterial and antifungal properties .

-

Anticancer Activity: Some isoquinoline compounds exhibit antiproliferative effects against cancer cell lines .

-

Neuroprotective Effects: Isoquinolines may act as inhibitors of enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume